molecular formula C23H25BrN6O5 B11489026 ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11489026
M. Wt: 545.4 g/mol
InChI Key: ACGOGXSZPUJRCQ-UHFFFAOYSA-N
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Description

Ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a purine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps:

    Formation of the Purine Moiety: The purine ring can be synthesized through a series of condensation reactions involving guanine derivatives and appropriate brominating agents.

    Formation of the Pyrimidine Moiety: The pyrimidine ring is typically synthesized via cyclization reactions involving urea and β-dicarbonyl compounds.

    Coupling of Purine and Pyrimidine Moieties: The two moieties are then coupled through a series of nucleophilic substitution reactions, often facilitated by base catalysts.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the purine and pyrimidine rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The bromine atom in the purine moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Scientific Research Applications

Ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,3-dimethyl-8-(4-morpholinylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl acetate
  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Uniqueness

Ethyl 6-[(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of purine and pyrimidine moieties, which may confer distinct biological activities and synthetic utility compared to other similar compounds.

Properties

Molecular Formula

C23H25BrN6O5

Molecular Weight

545.4 g/mol

IUPAC Name

ethyl 4-[(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]-3-methyl-6-(4-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C23H25BrN6O5/c1-6-35-20(32)15-14(27(3)22(33)25-16(15)13-9-7-12(2)8-10-13)11-30-17-18(26-21(30)24)28(4)23(34)29(5)19(17)31/h7-10,16H,6,11H2,1-5H3,(H,25,33)

InChI Key

ACGOGXSZPUJRCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C)C)CN3C4=C(N=C3Br)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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